Anemonin

Catalog No.
S518896
CAS No.
508-44-1
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anemonin

CAS Number

508-44-1

Product Name

Anemonin

IUPAC Name

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1

InChI Key

JLUQTCXCAFSSLD-NXEZZACHSA-N

SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Canonical SMILES

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2

Isomeric SMILES

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2

Antileishmanial and Antischistosomal Activities

    Scientific Field: Medical Science, Parasitology

    Summary of Application: Anemonin has been found to have significant antileishmanial and antischistosomal activities.

    Methods of Application: The antileishmanial activity was assessed on clinical isolates of the promastigote and amastigote forms of Leishmania aethiopica and L. donovani. Resazurin reduction assay was used to determine antipromastigote activity, while macrophages were employed for antiamastigote and cytotoxicity assays.

    Results: Anemonin displayed significant antileishmanial activity with IC50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L.

Anti-inflammatory Effects on Acute Ulcerative Colitis

Anemonin is a natural compound classified as a tri-spirocyclic dibutenolide, primarily found in various species of the buttercup family (Ranunculaceae), such as Ranunculus bulbosus, Clematis hirsutissima, and others. It was first isolated in 1792 by M. Heyer and is known to be a dimerization product of protoanemonin, which is released when plants from this family are damaged. The compound serves as a defense mechanism for the plants, exhibiting various biological properties that have garnered interest for potential pharmaceutical applications .

The formation of anemonin occurs through the dimerization of protoanemonin, which itself is generated from the enzymatic cleavage of ranunculin by β-glucosidase when plant tissues are damaged. Anemonin's structure features two butenolide rings that form a stable trans relationship, as determined by X-ray crystallography. This selectivity arises from the stability of a proposed diradical intermediate during its formation, which favors the dimerization process under photochemical conditions .

Anemonin exhibits significant biological activities, particularly anti-inflammatory and anti-pigmentation effects. Research has shown that it can inhibit melanin synthesis in human melanocytes by downregulating the expression of genes associated with melanin production, such as MITF (Microphthalmia-associated transcription factor) and tyrosinase-related proteins (TYR, TRP1, TRP2) with an IC50 value of approximately 43.5 µM . Additionally, anemonin has demonstrated potential in treating conditions like ulcerative colitis and arthritis by inhibiting nitric oxide production in activated macrophages .

The synthesis of anemonin can be achieved through the photochemical dimerization of protoanemonin. Studies indicate that exposure to ultraviolet radiation significantly enhances the yield of anemonin, achieving up to 75% under specific conditions. This method highlights the importance of light in facilitating the chemical reaction necessary for anemonin formation .

Anemonin's unique properties make it a candidate for various applications:

  • Pharmaceuticals: Its anti-inflammatory effects suggest potential use in treatments for inflammatory diseases.
  • Cosmetics: Due to its ability to inhibit melanin production, it may be utilized in skin-lightening products.
  • Traditional Medicine: Historically used in Chinese and Native American medicine for its stimulant and anti-inflammatory properties .

Studies have indicated that anemonin interacts with various biological pathways:

  • It inhibits inducible nitric oxide synthase (iNOS) expression in macrophages, which is crucial for inflammation control.
  • Anemonin's effects on melanin synthesis suggest interactions with signaling pathways involved in pigmentation regulation, making it a subject of interest for dermatological research .

Anemonin shares structural and functional similarities with several other compounds found in the Ranunculaceae family. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeBiological ActivityUnique Features
ProtoanemoninMonomeric butenolideVesicant propertiesPrecursor to anemonin; higher toxicity
RanunculinGlycosideAnti-inflammatory (indirectly)Converts to protoanemonin upon hydrolysis
Ibotanolide BButenolideAnti-inflammatoryIsolated from Clematis crassifolia
Calceolarioside BGlycosideAntioxidantExhibits different pharmacological properties

Anemonin's distinct anti-inflammatory and anti-pigmentation properties set it apart from these similar compounds, making it particularly valuable for therapeutic applications .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

UNII

G99XG5B674

Wikipedia

1,7-dioxadispiro[4.0.4.2]dodeca-3,9-diene-2,8-dione
Anemonin

Dates

Modify: 2023-08-15

Explore Compound Types